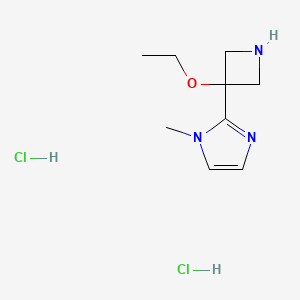
(2E)-N-(4-bromoanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an aniline, a naphthalene, a thiazole, and a cyanide group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the aniline group might undergo reactions like nitration, acylation, or sulfonation . The naphthalene and thiazole groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. For example, similar compounds, such as 4-bromoaniline, have a boiling point of 223°C, a melting point of 66°C, and a relative density of 1.5 at 100°C .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on the synthesis and reactivity of benzothiazole and naphtho-fused thiazole derivatives highlights the importance of these compounds in developing novel organic materials. These studies demonstrate methods to synthesize complex heterocyclic structures, which are crucial in material science and organic chemistry for creating new molecules with specific properties. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and naphtho-fused 2-(furan-2-yl)-1,3-thiazole showcases techniques for constructing heterocycles that could be applied in designing molecules similar to the target compound (Aleksandrov et al., 2017); (Aleksandrov et al., 2018).
Antihypertensive and Anti-inflammatory Agents
The development of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, and the synthesis of aminothiazoles and thiazolylacetonitrile derivatives as potential anti-inflammatory agents, exemplifies the medicinal chemistry applications of thiazole derivatives. These studies illustrate how modifications to the thiazole core can impact biological activity, relevant for designing new therapeutics (Abdel-Wahab et al., 2008); (Thabet et al., 2011).
Antimicrobial and Antiproliferative Activities
Compounds featuring the naphthalene and thiazole motifs have been investigated for their antimicrobial and anti-proliferative activities. This area of research is crucial in the development of new drugs and therapeutic agents. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have shown promising antimicrobial and antiproliferative activities, which could guide the development of compounds with specific biological targets (Mansour et al., 2020).
Organic Synthesis and Material Applications
The synthesis of thiazole and pyrimidine derivatives incorporating a naphthalene moiety represents another application in organic chemistry, focusing on the creation of novel organic compounds for materials science applications. Such research can lead to new materials with unique optical, electronic, or mechanical properties (Gomha & Badrey, 2013).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often discussed in the context of biological activity, such as how a drug interacts with a biological target. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
Propriétés
IUPAC Name |
(2E)-N-(4-bromoanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4S/c22-17-7-9-18(10-8-17)25-26-19(12-23)21-24-20(13-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,13,25H/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPYWJWCOKJINJ-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=N/NC4=CC=C(C=C4)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromoanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2590739.png)
![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)
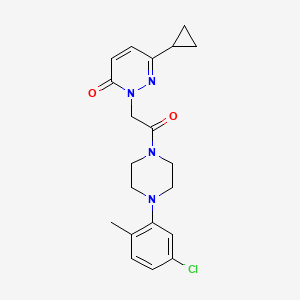
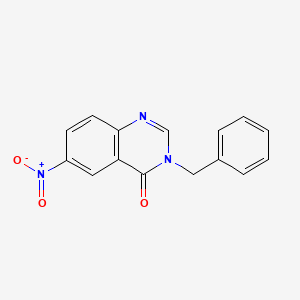
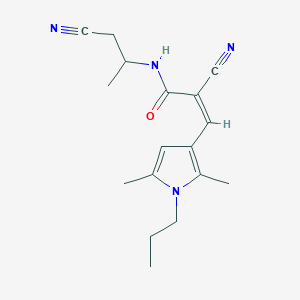
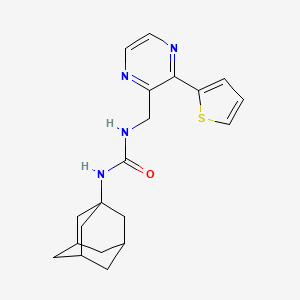
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
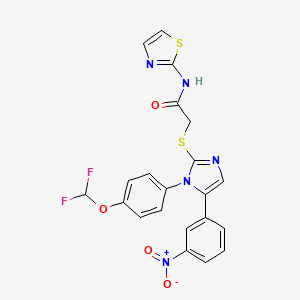
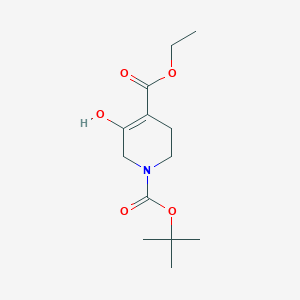
![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)
![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)


